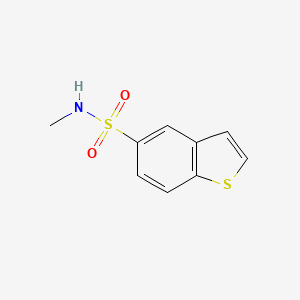![molecular formula C10H13F3O2 B13316950 Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)
Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is a chemical compound with the molecular formula C10H13F3O2 and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexylidene ring, which is further connected to an acetate group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with methyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-[4-(trifluoromethyl)phenyl]acetate
- Methyl 2-[4-(trifluoromethyl)benzylidene]acetate
- Methyl 2-[4-(trifluoromethyl)cyclopentylidene]acetate
Comparison: Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is unique due to its cyclohexylidene ring structure, which imparts distinct steric and electronic properties compared to its phenyl, benzylidene, and cyclopentylidene analogs. These differences can influence the compound’s reactivity, stability, and biological activity .
Eigenschaften
Molekularformel |
C10H13F3O2 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate |
InChI |
InChI=1S/C10H13F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
NGSMSWYNPLSHMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C1CCC(CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)

![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)


![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)
